Hydrocortisone aceponate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-inflammatory Effects

A key area of research focuses on hydrocortisone aceponate's anti-inflammatory properties. Studies demonstrate its ability to reduce inflammation by inhibiting the production of inflammatory mediators like cytokines and prostaglandins []. This mechanism helps alleviate symptoms like redness, itching, and swelling associated with various skin conditions.

For instance, a clinical trial evaluated the efficacy of hydrocortisone aceponate cream in treating atopic dermatitis in Indian patients. The results showed significant improvement in symptoms like itching and overall disease severity [].

Safety and Efficacy Studies

Another area of scientific exploration involves comparing hydrocortisone aceponate with other topical corticosteroids. Researchers assess its efficacy and safety profile relative to established treatments.

One study compared hydrocortisone aceponate cream with placebo for treating steroid-responsive dermatoses. The findings suggested that hydrocortisone aceponate was effective and well-tolerated, with a low incidence of side effects [].

Delivery Methods

Scientific research also investigates methods to improve the delivery of hydrocortisone aceponate to enhance its therapeutic effects. Techniques like liposomal encapsulation are being explored to increase drug penetration and potentially reduce side effects [].

Hydrocortisone aceponate is a synthetic corticosteroid with anti-inflammatory properties, primarily used in dermatological treatments. It is chemically classified as a diester of hydrocortisone, allowing it to penetrate the skin effectively while minimizing systemic absorption. The chemical formula for hydrocortisone aceponate is CHO, and it has an average molecular weight of approximately 460.57 g/mol . This compound is often utilized in formulations for conditions such as atopic dermatitis and other inflammatory skin disorders due to its potent glucocorticoid activity .

Hydrocortisone aceponate acts as a topical corticosteroid. Once applied to the skin, it penetrates through the stratum corneum (outermost layer) and interacts with glucocorticoid receptors within skin cells []. This binding triggers a cascade of events, including:

- Suppression of inflammatory mediators like cytokines and prostaglandins [].

- Reduction of immune cell activity at the inflammation site [].

- Inhibition of blood vessel dilation, leading to decreased redness and swelling [].

These combined effects contribute to the anti-inflammatory and anti-pruritic properties of hydrocortisone aceponate.

The biological activity of hydrocortisone aceponate is primarily characterized by its anti-inflammatory effects. Upon binding to the cytosolic glucocorticoid receptor, the complex modulates the transcription of genes involved in inflammation, leading to decreased production of pro-inflammatory mediators such as prostaglandins and leukotrienes . This mechanism also includes the induction of lipocortin-1, which inhibits phospholipase A2, further reducing eicosanoid synthesis . The compound exhibits a lower risk of systemic side effects compared to other corticosteroids due to its localized action when applied topically .

The synthesis of hydrocortisone aceponate typically involves the esterification of hydrocortisone with acetic anhydride or similar reagents under controlled conditions. This process allows for the formation of the diester structure that enhances the drug's penetration through the skin barrier while maintaining its therapeutic efficacy . Alternative methods may include modifications that introduce various functional groups to optimize pharmacological properties.

Hydrocortisone aceponate is primarily used in dermatology for treating inflammatory skin conditions. Its applications include:

- Atopic Dermatitis: Effective in reducing symptoms associated with this chronic condition.

- Contact Dermatitis: Alleviates inflammation and itching caused by allergic reactions.

- Psoriasis: Helps manage flare-ups by reducing inflammation.

- Veterinary Medicine: Used in treating similar skin conditions in animals .

The compound is often delivered in topical formulations such as sprays or ointments, allowing for targeted application.

Hydrocortisone aceponate has been studied for its interactions with various drugs and biological systems. Notably, it may enhance the immunosuppressive effects of certain medications like cladribine, indicating potential considerations when used concurrently with other immunosuppressants . Furthermore, studies have shown that while it effectively reduces inflammation, caution is advised regarding its use alongside other corticosteroids to avoid cumulative effects.

Several compounds share similarities with hydrocortisone aceponate in terms of structure and function. Here are some notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Hydrocortisone | CHO | Natural corticosteroid; broader systemic effects. |

| Dexamethasone | CHO | Potent synthetic corticosteroid; more systemic side effects. |

| Betamethasone | CHO | Strong anti-inflammatory; used for severe allergic reactions. |

| Triamcinolone | CHO | Intermediate potency; used in various inflammatory conditions. |

Hydrocortisone aceponate stands out due to its unique diester configuration that enhances local efficacy while minimizing systemic absorption compared to these similar compounds. This makes it particularly valuable in dermatological applications where localized treatment is preferred.

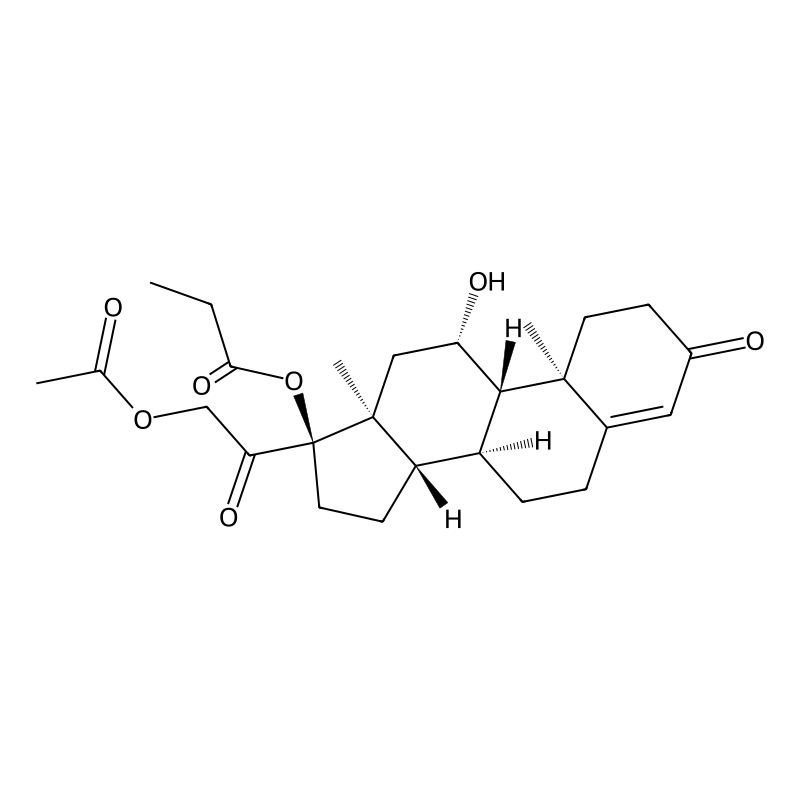

Hydrocortisone aceponate (IUPAC name: [(8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate) is a synthetic glucocorticoid derivative of hydrocortisone. Its molecular formula is C26H36O7, with a molecular weight of 460.56 g/mol. The compound features seven defined stereocenters at positions 8, 9, 10, 11, 13, 14, and 17, which are critical for its biological activity and structural stability.

The stereochemical configuration follows the 5α-pregnane skeleton, with substituents oriented as follows:

- 11β-hydroxyl group: Essential for glucocorticoid receptor binding.

- 17α-propionate and 21-acetate esters: Enhance lipophilicity and dermal penetration.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C26H36O7 | |

| Molecular Weight | 460.56 g/mol | |

| Stereocenters | 7 | |

| XLogP3 | 3.31 |

Synthetic Pathways and Optimization Strategies

The synthesis of hydrocortisone aceponate involves multi-step esterification of hydrocortisone. A widely cited route proceeds as follows:

- Orthoester Formation: Hydrocortisone reacts with ethyl orthopropionate in the presence of p-toluenesulfonic acid (p-TsOH) in N,N-dimethylformamide (DMF)*, forming a cyclic orthoester intermediate.

- Acid-Catalyzed Cleavage: The orthoester undergoes hydrolysis in a trisodium citrate–HCl buffer, yielding hydrocortisone 17-propionate.

- Acetylation: The 21-hydroxyl group is acetylated using acetic anhydride and 1,4-diazabicyclo[2.2.2]octane (DABCO) in DMF to produce the final diester.

Optimization Strategies:

- Solvent Selection: DMF ensures high solubility of intermediates, while methanol/water mixtures improve crystallization yields.

- Catalyst Efficiency: p-TsOH increases orthoester formation rates by 40% compared to traditional sulfuric acid.

Orthoester Intermediate Formation and Propionate-Acetate Derivatization

The orthoester intermediate is pivotal for regioselective esterification. Key steps include:

- Reaction Conditions: Ethyl orthopropionate (3.5 equivalents) and p-TsOH (0.1 equivalents) in DMF at 60°C for 6 hours.

- Mechanism: The orthoester protects the 17-hydroxyl group, directing acetylation to the 21-position in subsequent steps.

Propionate-Acetate Derivatization:

- 17-Propionate Installation: Cleavage of the orthoester with aqueous HCl releases the 17-propionate ester.

- 21-Acetylation: Acetic anhydride (2.2 equivalents) and DABCO (1.5 equivalents) in DMF at 25°C for 12 hours achieve >95% conversion.

Table 2: Critical Reaction Parameters

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Orthoester Formation | Ethyl orthopropionate, p-TsOH, DMF, 60°C | 85% |

| 17-Propionate Cleavage | Trisodium citrate–HCl buffer | 78% |

| 21-Acetylation | Acetic anhydride, DABCO, DMF | 92% |

Purification and Crystallization Techniques

Purification typically involves solvent extraction and recrystallization:

- Crude Product Isolation: The reaction mixture is quenched in ice water, and the precipitate is filtered.

- Chromatography: Silica gel column chromatography with ethyl acetate/hexane (1:3) removes unreacted starting materials.

- Crystallization: The purified product is recrystallized from methanol/dichloromethane (2:1) to yield white crystals with >99% purity.

Key Challenges:

- Byproduct Formation: Residual acetic acid may esterify secondary hydroxyl groups, necessitating strict pH control during hydrolysis.

- Polymorphism: Crystallization solvents must be optimized to avoid mixed crystal forms.

Table 3: Crystallization Conditions

| Solvent System | Purity (%) | Crystal Form |

|---|---|---|

| Methanol/DCM (2:1) | 99.5 | Monoclinic |

| Ethanol/Water (3:1) | 98.2 | Orthorhombic |

| Structural Modification | Effect on Potency | Effect on Receptor Binding | Selectivity Impact | Clinical Relevance |

|---|---|---|---|---|

| C-17α propionate ester | Increased | Enhanced affinity | GC > MC | Topical potency |

| C-21 acetate ester | Enhanced skin penetration | Decreased receptor affinity | Reduced selectivity | Skin penetration |

| Double esterification (C-17α + C-21) | Significantly increased | Lower than mono-ester but higher than parent | Balanced GC/MC | Therapeutic index |

| Additional double bond C1-C2 | Enhanced anti-inflammatory | Enhanced binding | Enhanced GC/MC ratio | Anti-inflammatory efficacy |

| 9α-fluorination | Enhanced GC and MC activity | Dramatically increased | Both GC and MC enhanced | Potency enhancement |

| 6α-fluorination | Increased potency | Dramatically increased | GC favored | Topical activity |

| 16α-hydroxylation | Increased GC activity | Enhanced selectivity | GC selective, MC eliminated | Selective effects |

| C-18 aldehyde | Critical for MC activity | Essential for MC receptor | MC specific | Aldosterone activity |

| C-19 methyl group presence | Required for orientation/activity | Important for pharmacophore | General receptor binding | Drug design |

| Ester chain elongation (acetate to valerate) | Increased binding affinity and lipophilicity | Increased with chain length | Depends on position | Optimization studies |

The diester structure of hydrocortisone aceponate, featuring both C-17α propionate and C-21 acetate esterification, provides unique pharmacokinetic advantages [2]. This double esterification increases transmission through the skin and prolongs residence time in affected areas [2]. The structural modifications that enhance glucocorticoid receptor binding affinity follow predictable patterns, with esterification at C-17α generally increasing potency while C-21 esterification primarily affects tissue penetration characteristics [3] [4].

Research demonstrates that the elongation of ester chains from acetate to valerate increases both receptor binding affinity and lipophilicity [5]. However, all C-21 esters show lower binding affinity compared to the parent alcohol, while C-17α esters typically maintain or enhance receptor binding [5]. The highly lipophilic diester compounds exhibit binding affinities lower than C-17α mono-esters but higher than C-21 mono-esters or parent alcohols [5].

Annexin A1 Induction and Phospholipase A2 Inhibition

The induction of Annexin A1 represents a critical mechanism through which glucocorticoids exert their anti-inflammatory effects. Hydrocortisone aceponate, like other glucocorticoids, operates through this pathway to achieve therapeutic efficacy [1] [6] [7].

Table 2: Annexin A1 Induction by Glucocorticoids

| Glucocorticoid | Anti-inflammatory Potency | Annexin A1 Induction (Relative) | Correlation Coefficient (R²) | Mechanism |

|---|---|---|---|---|

| Cortisol | 1.0 | 1.0 | 0.91 | GR-mediated transcription |

| Cortisone | 0.8 | 0.8 | 0.91 | GR-mediated transcription |

| Prednisone | 4.0 | 4.2 | 0.91 | GR-mediated transcription |

| Triamcinolone | 5.0 | 5.1 | 0.91 | GR-mediated transcription |

| Fludrocortisone | 10.0 | 10.3 | 0.91 | GR-mediated transcription |

| Betamethasone | 25.0 | 24.8 | 0.91 | GR-mediated transcription |

| Dexamethasone | 25.0 | 25.2 | 0.91 | GR-mediated transcription |

| Hydrocortisone | 1.0 | 1.0 | 0.91 | GR-mediated transcription |

The induction of Annexin A1 by glucocorticoids demonstrates a remarkable correlation (R² = 0.91) with their anti-inflammatory potency [7]. This relationship suggests that Annexin A1 induction serves as a reliable biomarker for glucocorticoid efficacy and provides mechanistic insight into their therapeutic action.

Glucocorticoids stimulate Annexin A1 synthesis through a dual mechanism involving both rapid phosphorylation and secretion of existing protein, followed by sustained upregulation of messenger ribonucleic acid synthesis [6]. Within minutes of glucocorticoid contact, existing Annexin A1 undergoes phosphorylation at serine 27, leading to protein secretion into the extracellular medium [6]. This immediate response is followed by a longer-term phase lasting 18-24 hours, during which glucocorticoid response element-mediated transcription increases Annexin A1 messenger ribonucleic acid and protein synthesis [6].

The phospholipase A2 inhibitory activity of glucocorticoids operates through Annexin A1-mediated mechanisms [8] [9]. Hydrocortisone treatment induces synthesis of phospholipase A2 inhibitory proteins, preventing arachidonic acid release from phospholipids [8]. This inhibition correlates directly with anti-inflammatory activity and glucocorticoid receptor binding affinity [8]. The protein exhibits molecular weight characteristics consistent with Annexin A1 and demonstrates dose-dependent inhibition of phospholipase A2 activity [8].

Clinical studies confirm rapid Annexin A1 induction in human subjects following hydrocortisone administration [10] [11]. Within 120 minutes of intravenous hydrocortisone (100 mg), intracellular Annexin A1 concentrations in peripheral monocytes increase by a median of 225%, with corresponding increases in cell-surface expression [10]. This rapid response occurs without detectable increases in plasma or polymorphonuclear leukocyte-associated Annexin A1, indicating cell-type-specific regulation [10].

Cytokine Modulation through Nuclear Factor Kappa B Suppression

Glucocorticoids achieve their anti-inflammatory effects primarily through suppression of nuclear factor kappa B (NF-κB) activation and subsequent cytokine modulation [12] [13] [14]. Hydrocortisone aceponate participates in this regulatory network, contributing to its therapeutic efficacy in inflammatory conditions.

The mechanism of NF-κB suppression involves multiple pathways. Glucocorticoids induce synthesis of inhibitory kappa B alpha (IκBα) protein, which traps activated NF-κB in inactive cytoplasmic complexes [13]. This induction represents a major component of glucocorticoid anti-inflammatory activity, as NF-κB normally activates numerous immunoregulatory genes in response to pro-inflammatory stimuli [13].

Annexin A1 plays a direct role in NF-κB suppression beyond its phospholipase A2 inhibitory effects [7]. Research demonstrates that Annexin A1 physically associates with NF-κB and suppresses its transcriptional activity by preventing NF-κB binding to deoxyribonucleic acid [7]. The induction of Annexin A1 by glucocorticoids is proportional to their anti-inflammatory potency, as is the suppression of NF-κB activity [7]. This mechanism operates through enhanced apoptosis and inhibition of cell growth mediated by changes in NF-κB-dependent cell signaling [7].

Clinical studies reveal tissue-specific effects of glucocorticoid-mediated NF-κB suppression [12]. In premature neonates with respiratory distress, dexamethasone treatment significantly decreases NF-κB expression in cytoplasm and nuclei of mononuclear cells while reducing interleukin-8 concentrations [12]. The localization of NF-κB shifts from nuclear to cytoplasmic compartments following glucocorticoid treatment, indicating effective transcriptional suppression [12].

Cytokine modulation through glucocorticoid treatment affects multiple inflammatory mediators [15] [16]. Glucocorticoids inhibit expression and action of most cytokines, including tumor necrosis factor-alpha, interleukin-1 beta, interleukin-6, and interferon-gamma [15]. This inhibition occurs through multiple genomic mechanisms, including direct binding and inactivation of transcription factors such as activator protein-1 and NF-κB [15]. Additionally, glucocorticoids upregulate expression of cytokine inhibitory proteins and reduce messenger ribonucleic acid half-life and utility [15].

Comparative Potency Against Endogenous Cortisol

The comparative potency analysis of hydrocortisone aceponate against endogenous cortisol reveals important structure-function relationships that influence therapeutic efficacy [17] [18] [19]. These comparisons provide essential context for understanding the enhanced properties of synthetic glucocorticoids.

Table 3: Comparative Potency Against Endogenous Cortisol

| Compound | Relative Glucocorticoid Potency | Receptor Binding Affinity (relative to cortisol) | Lipophilicity (LogP) | Clinical Use |

|---|---|---|---|---|

| Hydrocortisone (Cortisol) | 1.0 | 1.0 | 1.61 | Endogenous hormone |

| Hydrocortisone Acetate | 1.0 | 0.8 | 2.3 | Topical/systemic |

| Hydrocortisone Aceponate | Enhanced topical | Enhanced | High | Veterinary topical |

| Prednisolone | 4.0 | 2.2 | 1.62 | Systemic |

| Dexamethasone | 25.0 | 7.1 | 1.83 | Systemic/topical |

| Betamethasone | 25.0 | 5.4 | 1.94 | Systemic/topical |

| Mometasone Furoate | Very high | 2300.0 | Very high | Topical |

Cortisol, the endogenous glucocorticoid, exhibits relatively low potency due to structural limitations in its glucocorticoid receptor binding characteristics [19]. Crystal structure analysis reveals that the flexibility of the C1-C2 single bond in the steroid A ring primarily accounts for cortisol's low affinity for the glucocorticoid receptor [19]. This structural flexibility reduces the stability of the cortisol-receptor complex compared to more rigid synthetic analogues.

Hydrocortisone aceponate demonstrates enhanced topical potency through its diester structure, which provides improved skin penetration and local tissue accumulation [17]. Clinical studies in dogs treated with hydrocortisone aceponate spray show significant therapeutic efficacy with measurable but limited systemic exposure [17]. The enhanced lipophilicity conferred by the diester structure facilitates tissue penetration while the specific esterification pattern optimizes local activity [17].

The endogenous production rate of cortisol averages 5.7 to 9.9 mg/m² per day, corresponding to approximately 15-25 mg oral hydrocortisone equivalency [18]. This baseline production provides reference points for evaluating the relative potency of synthetic glucocorticoids. Hydrocortisone aceponate's enhanced topical activity allows for effective therapeutic outcomes at lower systemic exposures compared to conventional hydrocortisone preparations.

Receptor binding affinity studies demonstrate that glucocorticoid potency correlates strongly with binding affinity, following predictable structure-activity relationships [4] [5]. The introduction of specific substituents, particularly halogenation at C-9α or C-6α positions, dramatically increases receptor binding affinity [4]. However, esterification effects vary by position, with C-17α esters generally enhancing affinity while C-21 esters may decrease receptor binding despite improving tissue penetration [5].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H360 (96%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H373 (96%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For symptomatic treatment of inflammatory and pruritic dermatoses in dogs. For alleviation of clinical signs associated with atopic dermatitis in dogs.

Pharmacology

ATC Code

QD07AC

D - Dermatologicals

D07 - Corticosteroids, dermatological preparations

D07A - Corticosteroids, plain

D07AC - Corticosteroids, potent (group iii)

D07AC16 - Hydrocortisone aceponate

Mechanism of Action

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

Corticosteroids are metabolized primarily in the liver and are then excreted by the kidneys. Some of the topical corticosteroids and their metabolites are also excreted into the bile.

Metabolism Metabolites

Wikipedia

Thromboxane_A2

Biological Half Life

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

2: Schmidt V, Buckley LM, McEwan NA, Rème CA, Nuttall TJ. Efficacy of a 0.0584% hydrocortisone aceponate spray in presumed feline allergic dermatitis: an open label pilot study. Vet Dermatol. 2012 Feb;23(1):11-6, e3-4. doi: 10.1111/j.1365-3164.2011.00993.x. Epub 2011 Jul 1. PubMed PMID: 21718369.

3: Nam EH, Park SH, Jung JY, Han SH, Youn HY, Chae JS, Hwang CY. Evaluation of the effect of a 0.0584% hydrocortisone aceponate spray on clinical signs and skin barrier function in dogs with atopic dermatitis. J Vet Sci. 2012 Jun;13(2):187-91. PubMed PMID: 22705741; PubMed Central PMCID: PMC3386344.

4: Wohlrab J, Beck GM, Neubert RH, Sischka U, Kreft B. Hydrocortisone aceponate activity and benefit/risk ratio in relation to reference topical glucocorticoids. Skin Pharmacol Physiol. 2010;23(4):177-82. doi: 10.1159/000288164. Epub 2010 Feb 25. PubMed PMID: 20185975.

5: Schmidt V, McEwan N, Nuttall T. Hydrocortisone aceponate. J Small Anim Pract. 2009 Jun;50(6):317. doi: 10.1111/j.1748-5827.2009.00776.x. PubMed PMID: 19527428.

6: Bonneau S, Skowronski V, Sanquer A, Maynard L, Eun HM. Therapeutic efficacy of topical hydrocortisone aceponate in experimental flea-allergy dermatitis in dogs. Aust Vet J. 2009 Jul;87(7):287-91. doi: 10.1111/j.1751-0813.2009.00447.x. PubMed PMID: 19573156.

7: Mukhopadhyay AK, Baghel V. A study to evaluate the efficacy and safety of hydrocortisone aceponate 0.127% lipophilic cream in steroid responsive dermatoses in Indian patients. Indian J Dermatol Venereol Leprol. 2010 Sep-Oct;76(5):591. doi: 10.4103/0378-6323.69093. PubMed PMID: 20827017.

8: Schmidt V, McEwan N, Nuttall T. Hydrocortisone aceponate is a potent and safe glucocorticoid. Vet Dermatol. 2009 Jun;20(3):199. doi: 10.1111/j.1365-3164.2009.00777.x. PubMed PMID: 19490577.

9: Nuttall T, Mueller R, Bensignor E, Verde M, Noli C, Schmidt V, Rème C. Efficacy of a 0.0584% hydrocortisone aceponate spray in the management of canine atopic dermatitis: a randomised, double blind, placebo-controlled trial. Vet Dermatol. 2009 Jun;20(3):191-8. doi: 10.1111/j.1365-3164.2009.00756.x. Epub 2009 Apr 3. PubMed PMID: 19374721.

10: El Sayed F, Ammoury A, Launais F, Bazex J. Contact dermatitis to hydrocortisone aceponate in Efficort cream inducing widespread reaction. Contact Dermatitis. 2005 Oct;53(4):242-3. PubMed PMID: 16191032.

11: Görmar FE, Bernd A, Holzmann H. [The effect of hydrocortisone aceponate on proliferation, total protein synthesis and collagen synthesis in human skin fibroblasts in vitro]. Arzneimittelforschung. 1990 Feb;40(2 Pt 1):192-6. German. PubMed PMID: 2334460.

12: Lourenço AM, Schmidt V, São Braz B, Nóbrega D, Nunes T, Duarte-Correia JH, Matias D, Maruhashi E, Rème CA, Nuttall T. Efficacy of proactive long-term maintenance therapy of canine atopic dermatitis with 0.0584% hydrocortisone aceponate spray: a double-blind placebo controlled pilot study. Vet Dermatol. 2016 Apr;27(2):88-92e25. doi: 10.1111/vde.12285. Epub 2016 Jan 25. PubMed PMID: 26804943.

13: Schäfer-Korting M, Korting HC, Kerscher MJ, Lenhard S. Prednicarbate activity and benefit/risk ratio in relation to other topical glucocorticoids. Clin Pharmacol Ther. 1993 Oct;54(4):448-56. PubMed PMID: 8222488.

14: Bizikova P, Linder KE, Paps J, Olivry T. Effect of a novel topical diester glucocorticoid spray on immediate- and late-phase cutaneous allergic reactions in Maltese-beagle atopic dogs: a placebo-controlled study. Vet Dermatol. 2010 Feb;21(1):70-9. doi: 10.1111/j.1365-3164.2009.00782.x. PubMed PMID: 20187913.

15: Kerscher MJ, Korting HC. Topical glucocorticoids of the non-fluorinated double-ester type. Lack of atrophogenicity in normal skin as assessed by high-frequency ultrasound. Acta Derm Venereol. 1992;72(3):214-6. PubMed PMID: 1357864.

16: Uri M, Buckley LM, Marriage L, McEwan N, Schmidt VM. A pilot study comparing in vitro efficacy of topical preparations against veterinary pathogens. Vet Dermatol. 2016 Jun;27(3):152-e39. doi: 10.1111/vde.12306. Epub 2016 Apr 24. PubMed PMID: 27109449.

17: Perego R, Proverbio D, Zuccaro A, Spada E. Low-level laser therapy: Case-control study in dogs with sterile pyogranulomatous pododermatitis. Vet World. 2016 Aug;9(8):882-7. doi: 10.14202/vetworld.2016.882-887. Epub 2016 Aug 22. PubMed PMID: 27651678; PubMed Central PMCID: PMC5021839.

18: Fujimura M, Ishimaru H. Influence of a Diester Glucocorticoid Spray on the Cortisol Level and the CCR4(+) CD4(+) Lymphocytes in Dogs with Atopic Dermatitis: Open Study. J Vet Med. 2014;2014:492735. doi: 10.1155/2014/492735. Epub 2014 Sep 21. Erratum in: J Vet Med. 2016;2016:6510347. PubMed PMID: 26464935; PubMed Central PMCID: PMC4590839.

19: Korting HC. Topical glucocorticoids and thinning of normal skin as to be assessed by ultrasound. Curr Probl Dermatol. 1993;21:114-21. PubMed PMID: 8299364.

20: Niedner R. [Risk of atrophy induced by recent topical glucocorticoids]. Hautarzt. 1995 Nov;46(11):812. German. PubMed PMID: 8641891.